7-Azaspiro[4.5]decane hydrochloride
Overview
Description
7-Azaspiro[4.5]decane hydrochloride: is a chemical compound with the molecular formula C9H18ClN It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[4.5]decane hydrochloride typically involves the following steps:
Formation of the Spiro Ring: The spiro ring structure can be synthesized by reacting a suitable precursor, such as tetrahydropyran-4-carbonitrile, with 1-bromo-2-fluoroethane.
Hydrochloride Formation: Finally, the spiro compound is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the reaction conditions are carefully controlled to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in THF.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the spiro compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Organic Synthesis: The unique spiro structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but contains an oxygen atom in place of a carbon atom.
2,7-Diazaspiro[4.5]decane: This compound has two nitrogen atoms in the spiro ring, making it structurally similar to 7-Azaspiro[4.5]decane hydrochloride.
Uniqueness
This compound is unique due to its specific spiro structure and the presence of a hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
7-azaspiro[4.5]decane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-5-9(4-1)6-3-7-10-8-9;/h10H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCYNWHGDYJXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198286-88-2 | |
Record name | 7-Azaspiro[4.5]decane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198286-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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